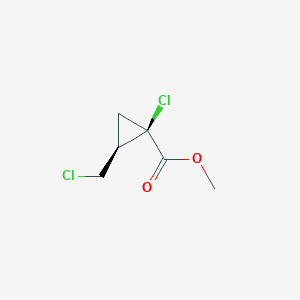

Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c1-10-5(9)6(8)2-4(6)3-7/h4H,2-3H2,1H3/t4-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUNINYXKWHBLN-INEUFUBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@@H]1CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring with chloromethyl and carboxylate functional groups. Its molecular formula is , and it has a molecular weight of approximately 179.03 g/mol. The presence of chlorine atoms contributes to its reactivity and potential interactions with biological targets.

Synthesis

This compound can be synthesized through various methodologies, including:

- Chlorination Reactions : Utilizing chlorinating agents to introduce chlorine atoms at specific positions on the cyclopropane ring.

- Carboxylation : The introduction of the carboxylate group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorinated cyclopropanes have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| This compound | < 0.125 | Pseudomonas aeruginosa |

| Similar Chlorinated Derivative | 0.5 | Acinetobacter baumannii |

These findings suggest that the compound may play a role in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is primarily through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival.

- Disruption of Cellular Processes : Chlorinated compounds often interfere with cellular membrane integrity and function.

Study on Antimicrobial Efficacy

One notable study investigated the efficacy of chlorinated cyclopropanes in treating infections caused by resistant strains. The research demonstrated that this compound significantly reduced bacterial load in infected models compared to controls. The study concluded that the compound could be a promising candidate for further development as an antimicrobial agent.

Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicated low toxicity levels at therapeutic doses, making it a viable option for pharmaceutical applications.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related cyclopropane derivatives, emphasizing substituent effects, molecular properties, and reactivity.

Table 1: Structural and Functional Comparison of Cyclopropane Derivatives

Key Comparative Analysis

Substituent Effects on Reactivity

- Chlorine vs. Bromine : Brominated analogs (e.g., 1-(bromomethyl)cyclopropanes) exhibit faster substitution rates due to Br's superior leaving-group ability compared to Cl. However, chlorine offers cost advantages in synthesis .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in C₉H₁₃BrF₂O₂ stabilizes the cyclopropane ring via electron withdrawal, reducing ring strain and enhancing thermal stability .

- Ester Groups : Methyl esters (e.g., target compound) hydrolyze faster than ethyl or tert-butyl esters, impacting drug bioavailability and environmental persistence .

Steric and Electronic Influences

- The tert-butyl group in C₁₀H₁₅BrO₂ creates significant steric hindrance, slowing enzymatic degradation and making it suitable for prolonged-release formulations .

- Aromatic substituents (e.g., 2-chlorophenyl in C₁₀H₉ClO₂) introduce π-π stacking interactions, useful in designing kinase inhibitors or polymer additives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions. A standard approach involves reacting diazo compounds with olefins in the presence of transition metal catalysts (e.g., Rh or Cu) under low temperatures and inert atmospheres to minimize side reactions . For example, ozonolysis followed by reductive workup (e.g., using PPh₃) and chromatographic purification has been employed for structurally related cyclopropane derivatives . Stereochemical control is achieved through chiral catalysts or auxiliaries, with reaction temperature and solvent polarity critical for minimizing racemization.

Q. What analytical techniques are recommended for characterizing this compound’s structural and stereochemical integrity?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming the cyclopropane ring geometry and substituent positions. X-ray crystallography, supported by programs like SHELXL, provides definitive stereochemical validation . Mass spectrometry (HRMS) and IR spectroscopy can verify functional groups (e.g., ester and chloromethyl moieties). Polarimetry or chiral HPLC may be used to assess enantiopurity .

Q. How should researchers handle stability issues during storage and experimental use?

- Methodological Answer : The compound’s stability is influenced by moisture and temperature. Storage under inert gas (e.g., argon) at −20°C in anhydrous solvents (e.g., DCM or THF) is advised. Degradation products (e.g., hydrolysis of the ester group) can be monitored via periodic TLC or NMR analysis. Safety data sheets recommend using glass containers with PTFE-lined caps to prevent leaching .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for cyclopropanation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to explain stereoselectivity discrepancies. For instance, competing pathways (e.g., singlet vs. triplet carbene intermediates) may lead to divergent diastereomer ratios. QSPR models or neural networks (as in ) can predict reactivity trends under varied conditions . MD simulations may further elucidate solvent effects on reaction kinetics .

Q. What strategies optimize regioselectivity in derivatization reactions involving the chloromethyl group?

- Methodological Answer : Nucleophilic substitution (SN2) at the chloromethyl site can be directed by steric and electronic factors. For example, bulky bases (e.g., DBU) favor elimination, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Competitive reactions (e.g., oxidation of the cyclopropane ring) require careful monitoring via in situ FTIR or GC-MS. Substituent effects on ring strain can be quantified using strain energy calculations (e.g., via molecular mechanics) .

Q. How do researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Contradictions in NMR shifts may arise from solvent effects or impurities. Cross-validation using 2D techniques (e.g., COSY, HSQC) and spiking experiments with authentic standards can resolve ambiguities. Crystallographic data (if available) should be prioritized for absolute configuration assignments . For mass spectra, isotopic patterns (e.g., Cl vs. CH₃ groups) must be computationally simulated (e.g., using MassFrontier) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.